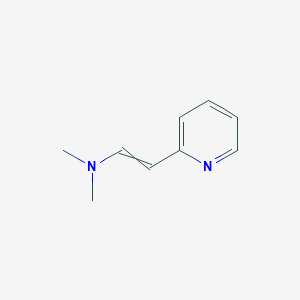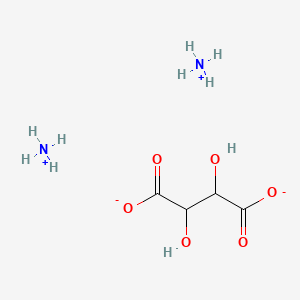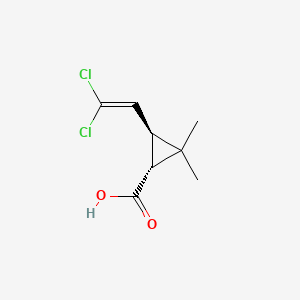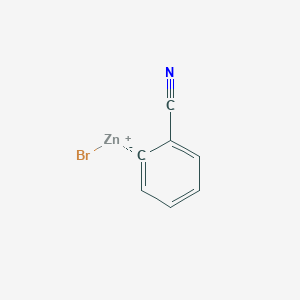![molecular formula C22H31F3O6S B1147682 (5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate CAS No. 141664-05-3](/img/structure/B1147682.png)
(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate
Overview
Description
The chemical compound pertains to a complex molecular structure that exhibits characteristics typical of steroidal and spiro compounds. This molecule, due to its unique configuration, is of interest for its potential applications in various fields of chemistry and material science, excluding its use as a drug, thus focusing solely on its chemical properties and behavior.
Synthesis Analysis
The synthesis of complex molecules involving cyclopenta[a]phenanthrene cores often employs cyclization reactions. For instance, Sal’nikov et al. (2013) discuss cyclization reactions of phenylethynyl-phenanthrenyl cations in different acidic mediums, leading to various cyclization products depending on the acidity, which could be relevant to the synthesis pathways of the compound (Sal’nikov et al., 2013).
Molecular Structure Analysis
The molecular structure of steroidal compounds with trifluoromethanesulfonate groups has been studied through crystallography. Zhou et al. (2015) analyzed the crystal structure of a related steroidal compound, emphasizing the conformation of its fused four-ring system and the interactions stabilizing its structure (Zhou et al., 2015).
Chemical Reactions and Properties
Cycloisomerization reactions catalyzed by trifluoromethanesulfonic acid have been explored to produce spiro compounds, which could be analogous to the reactions involving our compound of interest. Lin et al. (2011) describe a trifluoromethanesulfonic acid-catalyzed cycloisomerization yielding spiropiperidines, illustrating the chemical reactivity of similar structures under specific conditions (Lin et al., 2011).
Physical Properties Analysis
Analyzing the physical properties of similar compounds involves examining their crystal structure and intermolecular interactions. The work by Zhou et al. (2015) provides insights into weak intermolecular C—H⋯O interactions that could be relevant to understanding the physical properties of the compound (Zhou et al., 2015).
Chemical Properties Analysis
The reactivity of compounds with trifluoromethanesulfonate groups, especially in the context of cyclization and other transformations, is crucial for understanding their chemical properties. The study by Lin et al. (2011) on cycloisomerization reactions offers a glimpse into the potential reactivity and chemical behavior of the target compound (Lin et al., 2011).
Scientific Research Applications
Crystal Structure and Molecular Analysis
Androsterone Derivatives as Inhibitors of Androgen Biosynthesis :
- A study examined two androsterone derivatives, showcasing their molecular structure and potential biological applications. The compounds possess the typical steroid shape with variations in their extra E ring, which could rationalize their biological results (Djigoué et al., 2012).
Structural Characteristics of Steroidal Compounds :
- The crystal structure of a related compound, 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, was explored, demonstrating the fused four-ring steroidal system and their specific conformations. This study aids in understanding the molecular geometry of similar compounds (Zhou et al., 2015).
Cyclization Reactions of Phenylethynyl Compounds :
- Research into the cyclization reactions of a phenylethynyl compound in different acidic mediums revealed insights into nucleophilic components and cyclization products. This study is significant for understanding reaction pathways in similar steroidal structures (Sal’nikov et al., 2013).
Biological and Chemical Applications
Liver X Receptor Agonists from Bile Acid :
- A study utilized hyodeoxycholic acid to synthesize liver X receptor modulators. This research highlights the potential of using steroidal scaffolds for developing clinically useful regulators, a concept that could be applied to compounds with similar structures (Ching, 2013).
Synthesis and Structural Elucidation of Bioactive Compounds :
- The synthesis and characterization of certain triorganotin(IV) derivatives demonstrated significant antibacterial, antifungal, and anticancer activities. This highlights the potential of structurally similar compounds in medicinal chemistry (Shaheen et al., 2014).
Synthesis of Spiro Derivatives and their Biological Activity :
- Research into the synthesis of spiro derivatives of benzoxazines and their antimicrobial, anti-inflammatory, and antioxidant activities provides insights into the potential therapeutic applications of similar molecular structures (Mandzyuk et al., 2020).
properties
IUPAC Name |
[(5'S,10'S,13'S,16'R)-10',13'-dimethyl-17'-oxospiro[1,3-dioxolane-2,3'-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene]-16'-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F3O6S/c1-19-7-8-21(29-9-10-30-21)12-13(19)3-4-14-15(19)5-6-20(2)16(14)11-17(18(20)26)31-32(27,28)22(23,24)25/h13-17H,3-12H2,1-2H3/t13-,14?,15?,16?,17+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHIYTSWPJODOJ-NQPNWUDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1CCC4C2CCC5(C4CC(C5=O)OS(=O)(=O)C(F)(F)F)C)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3(C[C@@H]1CCC4C2CC[C@]5(C4C[C@H](C5=O)OS(=O)(=O)C(F)(F)F)C)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/no-structure.png)



![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)